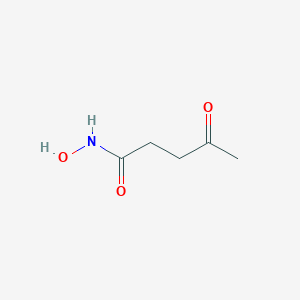
N-hydroxy-4-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-4-oxopentanamide, also known as 2-hydroxy-N-(2-oxopentan-4-yl)acetamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydroxamic acids, which are known for their ability to inhibit enzymes that play a crucial role in various biological processes. In
Wirkmechanismus
The mechanism of action of N-hydroxy-4-oxopentanamide involves the inhibition of HDACs. The compound binds to the active site of HDACs and prevents the removal of acetyl groups from histones, leading to the activation of gene transcription. This mechanism has been shown to have therapeutic effects in various diseases, as mentioned earlier.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-hydroxy-4-oxopentanamide have been studied extensively. Inhibition of HDACs by this compound has been shown to result in the activation of various genes involved in cell cycle regulation, DNA repair, and apoptosis. This leads to the inhibition of tumor growth and the induction of cell death in cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, N-hydroxy-4-oxopentanamide has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-hydroxy-4-oxopentanamide in lab experiments is its ability to inhibit HDACs selectively. This compound has been shown to have a higher selectivity towards certain HDAC isoforms compared to other HDAC inhibitors. This makes it a valuable tool for studying the specific roles of HDAC isoforms in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-hydroxy-4-oxopentanamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the use of N-hydroxy-4-oxopentanamide as a tool for studying the specific roles of HDAC isoforms in various biological processes is an area of interest for future research.
Synthesemethoden
N-hydroxy-4-oxopentanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-oxopentanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-hydroxy-4-oxopentanamide, which can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-4-oxopentanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of HDACs has been shown to have therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-hydroxy-4-oxopentanamide has been shown to inhibit HDACs and has potential as a therapeutic agent for these diseases.
Eigenschaften
CAS-Nummer |
114983-43-6 |
|---|---|
Produktname |
N-hydroxy-4-oxopentanamide |
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
N-hydroxy-4-oxopentanamide |
InChI |
InChI=1S/C5H9NO3/c1-4(7)2-3-5(8)6-9/h9H,2-3H2,1H3,(H,6,8) |
InChI-Schlüssel |
BBBJZDFCWMSCLS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)NO |
Kanonische SMILES |
CC(=O)CCC(=O)NO |
Synonyme |
Levulinohydroxamic acid (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



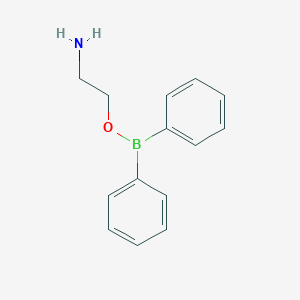
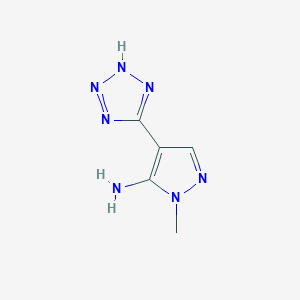
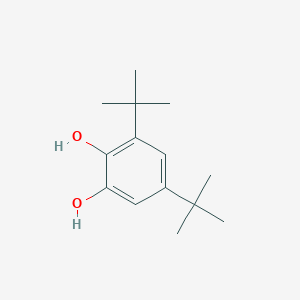
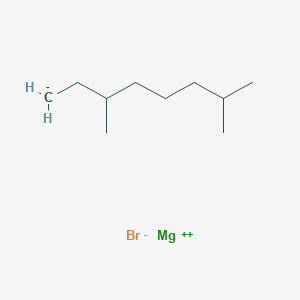
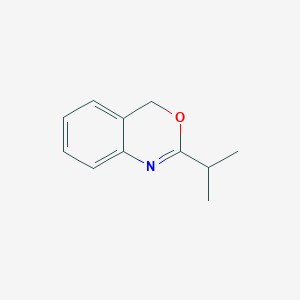
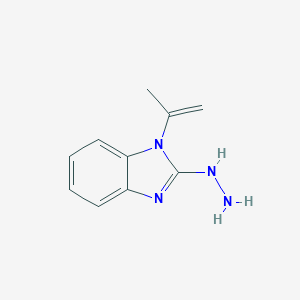
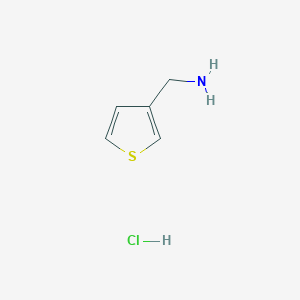
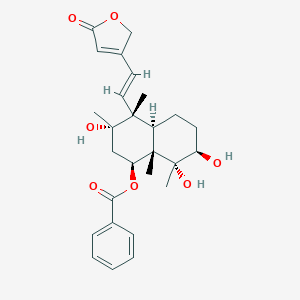
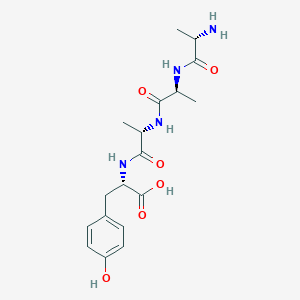
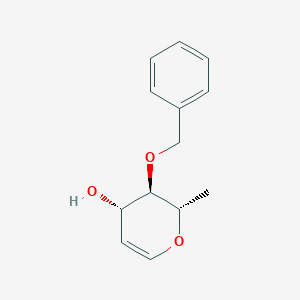
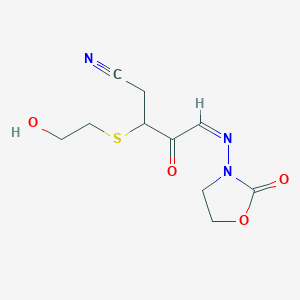
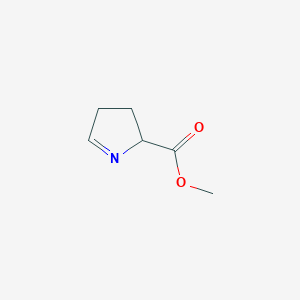
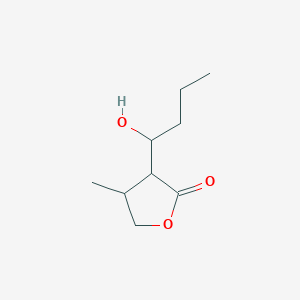
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)